ns-398

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de NS-398 implica la reacción de 2-ciclohexiloxi-4-nitroanilina con cloruro de metanosulfonilo en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en un solvente orgánico como el diclorometano a bajas temperaturas para controlar la velocidad de reacción y el rendimiento .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación de laboratorio, con ajustes para la escala, la eficiencia y la seguridad. El proceso implica reactores a gran escala, control preciso de la temperatura y pasos de purificación para garantizar la pureza y la calidad del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: NS-398 principalmente experimenta reacciones de sustitución debido a la presencia de los grupos nitro y sulfonamida. Estos grupos pueden participar en reacciones de sustitución aromática nucleofílica.

Reactivos y Condiciones Comunes:

Sustitución Nucleofílica: Reactivos como el metóxido de sodio o el terc-butóxido de potasio se pueden utilizar en condiciones suaves para facilitar las reacciones de sustitución.

Productos Principales:

Reacciones de Sustitución: Los productos generalmente implican el reemplazo de los grupos nitro o sulfonamida con otros grupos funcionales.

Reacciones de Reducción: El producto principal es el derivado de amina correspondiente de this compound.

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Mechanism of Action : NS-398 selectively inhibits COX-2, reducing the production of pro-inflammatory prostaglandins. This property makes it valuable in managing inflammatory conditions.

Case Study : A study demonstrated that pre-treatment with this compound significantly attenuated noise-induced hearing loss in mice by inhibiting COX-2 expression during noise overstimulation. The results indicated a notable reduction in hearing threshold shifts, particularly at high frequencies, suggesting that this compound can protect against noise-induced cochlear damage .

Cancer Research

This compound has been extensively studied for its potential role in cancer therapy. Its dual action as an anti-inflammatory agent and a modulator of tumor growth presents a unique opportunity for therapeutic interventions.

Pancreatic Cancer

A study found that while this compound alone did not effectively inhibit pancreatic cancer cell growth, it promoted cell invasion through mechanisms involving CD147. This suggests that while this compound may not be a standalone treatment, it could be part of a combination therapy approach .

Colorectal Cancer

Research indicates that long-term administration of COX-2 inhibitors like this compound can reduce the incidence of colorectal neoplasms in animal models. In Min mice, which are predisposed to intestinal adenomas, this compound significantly suppressed tumor growth .

Enhancing Chemotherapy

This compound has shown promise in enhancing the effects of chemotherapeutic agents and radiation therapy. In one study, it increased radiosensitivity in specific cancer cell lines, suggesting its potential as an adjuvant therapy to improve treatment outcomes .

Muscle Healing and Regeneration

Despite its anti-inflammatory properties, this compound has been shown to delay skeletal muscle healing post-injury. In experiments involving lacerated muscles treated with this compound, researchers observed increased levels of transforming growth factor-beta1 and reduced macrophage infiltration, leading to delayed muscle regeneration . This finding highlights the need for caution when using COX-2 inhibitors in muscle injuries.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurotoxic agents such as cisplatin. Pretreatment with this compound improved cell survival and mitigated mitochondrial dysfunction in human cortical neurons exposed to cisplatin, indicating its potential role in protecting neuronal integrity during chemotherapy .

Reproductive Health

Research has demonstrated that this compound can influence reproductive processes by inhibiting prostaglandin synthesis. In vitro studies showed that this compound reduced LH/hCG-stimulated production of prostanoids and ovulation rates, suggesting its role as a regulator in reproductive health .

Data Tables

Mecanismo De Acción

NS-398 ejerce sus efectos inhibiendo selectivamente la enzima ciclooxigenasa-2 (COX-2). La COX-2 está involucrada en la conversión del ácido araquidónico en prostaglandinas, que son mediadores de la inflamación y el dolor. Al inhibir la COX-2, this compound reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor. Los objetivos moleculares incluyen el sitio activo de la COX-2, y las vías involucradas son la vía de síntesis de prostaglandinas .

Compuestos Similares:

Celecoxib: Otro inhibidor selectivo de la COX-2 utilizado para tratar el dolor y la inflamación.

Rofecoxib: Un inhibidor de la COX-2 que se retiró del mercado debido a riesgos cardiovasculares.

Valdecoxib: Un inhibidor de la COX-2 utilizado para propósitos similares, pero también retirado debido a problemas de seguridad.

Singularidad de this compound: this compound es único en su aplicación específica en investigación para estudiar los aspectos mecanísticos de la inhibición de la COX-2. A diferencia de otros inhibidores de la COX-2, this compound se utiliza principalmente en entornos experimentales en lugar de aplicaciones clínicas, lo que lo convierte en una herramienta valiosa para comprender los papeles biológicos y químicos de la COX-2 .

Comparación Con Compuestos Similares

Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.

Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

Valdecoxib: A COX-2 inhibitor used for similar purposes but also withdrawn due to safety concerns.

Uniqueness of NS-398: this compound is unique in its specific application in research to study the mechanistic aspects of COX-2 inhibition. Unlike some other COX-2 inhibitors, this compound is primarily used in experimental settings rather than clinical applications, making it a valuable tool for understanding the biological and chemical roles of COX-2 .

Actividad Biológica

NS-398 is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process and various pathological conditions, including cancer. This article explores the biological activity of this compound, focusing on its effects in different biological systems, mechanisms of action, and implications for therapeutic use.

This compound selectively inhibits COX-2, leading to decreased production of prostaglandins, which are lipid compounds that mediate inflammation and pain. By inhibiting COX-2, this compound can modulate various biological processes, including inflammation, cell proliferation, and apoptosis.

Inhibition of Inflammation and Muscle Healing

Research has shown that this compound can significantly impact muscle healing. In a study involving muscle injury models, this compound treatment resulted in delayed muscle regeneration. The treated muscles exhibited higher levels of transforming growth factor-beta 1 (TGF-β1), which is associated with fibrosis and reduced infiltration of neutrophils and macrophages—key players in the inflammatory response. This suggests that while this compound has anti-inflammatory properties, its use may hinder muscle healing processes .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly in models of neurotoxicity induced by chemotherapeutic agents like cisplatin. Pretreatment with this compound in human cortical neurons attenuated mitochondrial dysfunction caused by cisplatin, improving cell survival and neurite outgrowth. The compound was shown to restore mitochondrial membrane potential and ATP levels, indicating its potential as a protective agent against neurotoxic damage .

Antitumor Activity

The antitumor effects of this compound have been extensively studied. In colorectal cancer models, this compound inhibited tumor growth and metastasis by reducing COX-2 expression and activity. Specifically, it decreased the levels of prostaglandin E2 (PGE2), a major product of COX-2 activity, which is known to promote tumor growth and invasiveness. In vitro studies indicated that treatment with this compound led to a significant reduction in cell proliferation markers and apoptosis resistance in cancer cells .

Table: Summary of Biological Activities of this compound

Case Studies

- Colorectal Cancer Model : In vivo studies showed that this compound administration led to a significant reduction in tumor size and metastasis formation in mouse models. The study reported a 50% reduction in PGE2 levels after treatment with 1 μM this compound compared to controls .

- Noise-Induced Hearing Loss : A study demonstrated that pre-treatment with this compound significantly reduced threshold shifts in hearing sensitivity after noise exposure, indicating its protective role against noise-induced hearing loss (NIHL) .

- Cisplatin-Induced Neurotoxicity : In human cortical neurons exposed to cisplatin, this compound improved cell viability and neurite outgrowth by preventing mitochondrial dysfunction, highlighting its potential application in neuroprotective therapies .

Propiedades

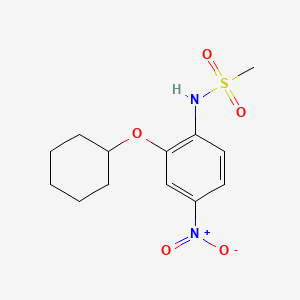

IUPAC Name |

N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDZCOWXCWUPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041084 | |

| Record name | NS398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123653-11-2 | |

| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123653-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123653112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-398 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NS398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP55KM2KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.